molecular formula C23H24N4O3S B2441009 2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide CAS No. 866846-51-7

2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2441009
CAS No.: 866846-51-7
M. Wt: 436.53
InChI Key: JHNSKTONHLFMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide is a chemical scaffold of significant interest in medicinal chemistry and oncology research, primarily for the development of novel kinase inhibitors. Its core structure is based on a hexahydropyridopyrimidine framework, a privileged chemotype known for its ability to interact with the ATP-binding sites of various protein kinases. Researchers utilize this compound as a key intermediate or starting point for designing potent and selective inhibitors targeting dysregulated signaling pathways in cancer cells. The structure-activity relationship (SAR) of this scaffold can be extensively explored through modifications at the benzyl, thioacetamide, and methoxyphenyl moieties, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. Its potential mechanisms of action are being investigated in the context of disrupting critical cellular processes such as proliferation and survival . This makes it a valuable tool for probing kinase function in disease models and for advancing the discovery of new targeted therapeutics, particularly in areas of high unmet medical need. The compound's role is strictly confined to non-clinical research applications .

Properties

CAS No.

866846-51-7

Molecular Formula

C23H24N4O3S

Molecular Weight

436.53

IUPAC Name

2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C23H24N4O3S/c1-30-18-9-5-8-17(12-18)24-21(28)15-31-23-25-20-10-11-27(14-19(20)22(29)26-23)13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-15H2,1H3,(H,24,28)(H,25,26,29)

InChI Key

JHNSKTONHLFMHD-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide is a member of a class of molecules that have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound based on various research studies and findings.

The molecular formula of the compound is C26H24N3O3SC_{26}H_{24}N_{3}O_{3}S, with a molecular weight of approximately 466.55 g/mol. The compound features a complex structure that includes a pyrido-pyrimidine core which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyrido-pyrimidine compounds exhibit significant anticancer properties. The specific compound under review has been tested against various cancer cell lines.

  • Case Study 1 : In vitro assays demonstrated that the compound inhibited the proliferation of human leukemia cells with an IC50 value of approximately 150 nM. This suggests a potent activity against leukemia cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains.

  • Case Study 2 : A study evaluated the antibacterial effects of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant inhibition zones in disc diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored as well.

  • Case Study 3 : Inhibition assays targeting various kinases revealed that the compound acts as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression. This property further supports its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications at specific positions on the pyrido-pyrimidine core have been shown to enhance biological activity.

ModificationEffect on Activity
Benzyl group at position 6Increases potency against cancer cell lines
Methoxy group at position 3Enhances solubility and bioavailability
Thioether linkageContributes to enzyme inhibition

The proposed mechanism involves the interaction with specific protein targets within cancer cells leading to altered signaling pathways associated with cell survival and proliferation. The thioether moiety is believed to play a critical role in binding interactions with target proteins.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide to ensure high yield and purity?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for nucleophilic substitution reactions involving the thioacetamide group .
  • Temperature Control : Maintain precise temperature ranges (e.g., 0–5°C for coupling reactions, 60–80°C for cyclization steps) to avoid side products .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate intermediates and the final compound .
  • Reaction Monitoring : Employ TLC or HPLC at each step to track reaction progress and confirm intermediate purity .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound, and how can ambiguities in spectral data be resolved?

  • Methodological Answer :

  • Primary Techniques :
  • NMR Spectroscopy : 1H/13C NMR to confirm proton environments and carbon frameworks, with DEPT-135 for quaternary carbon identification .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
  • Ambiguity Resolution :
  • Cross-Validation : Combine IR spectroscopy to confirm carbonyl (C=O) and thioamide (C=S) stretches .
  • X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times, and concentrations) to isolate variables .
  • Structural Analysis : Investigate tautomerism or conformational flexibility using DFT calculations to assess if structural variations affect target binding .
  • Target Profiling : Use kinase or receptor-binding panels to identify off-target interactions that may explain discrepancies .

Q. What computational strategies are recommended to predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase domains, prioritizing residues with high binding energy scores .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key hydrogen bonds/π-π interactions .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How do structural modifications to the pyrido[4,3-d]pyrimidin-4-one core influence the compound’s reactivity and pharmacological profile?

  • Methodological Answer :

  • Functional Group Screening : Synthesize analogs with variations at the 6-benzyl or 3-methoxyphenyl positions and compare IC50 values in enzyme inhibition assays .
  • Reactivity Studies : Assess stability under physiological pH using accelerated degradation tests (e.g., 40°C, 75% RH for 4 weeks) to identify hydrolytically labile sites .
  • Table : Key Analogs and Activities
Analog ModificationBiological Activity ShiftKey Reference
Replacement of 3-methoxyphenyl with 4-chlorophenyl2.5× increase in kinase inhibition
Introduction of methyl group at pyrimidine C5Reduced cytotoxicity

Data Contradiction Analysis

Q. What experimental approaches can validate the proposed mechanism of action when in vitro and in vivo data for this compound conflict?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability correlates with efficacy .
  • Gene Knockout Models : Use CRISPR-Cas9 to silence putative targets in animal models and observe effect attenuation .
  • Metabolite Screening : Identify active metabolites via HRMS and test their activity in secondary assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.